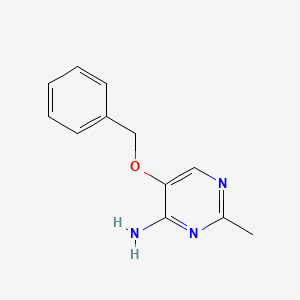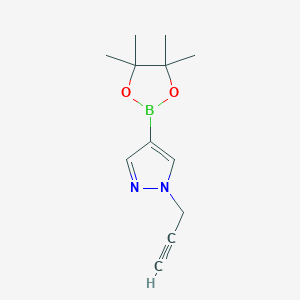
4-(4-n-Butylphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-n-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-n-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-n-butylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(4-n-butylphenoxymethyl)phenyl bromide+Zn→4-(4-n-butylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-n-butylphenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Addition Reactions: These reactions often involve electrophiles like carbonyl compounds, where the organozinc reagent adds to the electrophilic carbon.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and secondary or tertiary alcohols in the case of addition reactions with carbonyl compounds.
Scientific Research Applications
4-(4-n-butylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: This compound is valuable in the production of fine chemicals and materials science, particularly in the development of new polymers and materials.
Mechanism of Action
The mechanism by which 4-(4-n-butylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst. The molecular targets and pathways involved are primarily related to its reactivity with electrophiles and its ability to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
4-(4-n-butylphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. The presence of the n-butyl group and the phenoxymethyl moiety can influence the compound’s reactivity and the types of products formed in reactions.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C17H19BrOZn |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
bromozinc(1+);1-butyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C17H19O.BrH.Zn/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LQTWLCBMUCTKFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



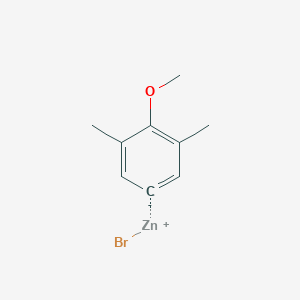



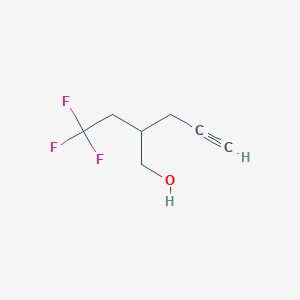

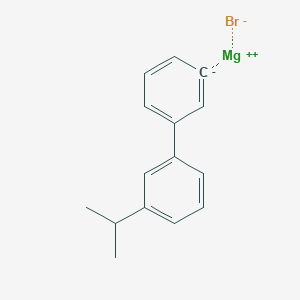
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)


